

An In-depth Technical Guide to the Crystal Structure of Lithium Iodide Hydrates

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Lithium iodide hydrate*

Cat. No.: *B3043366*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the crystal structures of lithium iodide and its various hydrated forms. Lithium iodide (LiI) is a crucial compound with applications ranging from high-temperature batteries to organic synthesis and formerly as a radiocontrast agent.^{[1][2][3]} Its tendency to form hydrates significantly influences its physical and chemical properties. A thorough understanding of the crystallographic characteristics of these hydrates is essential for optimizing their application and for quality control in research and development. This document details the structural parameters, experimental protocols for characterization, and key structural relationships between the anhydrous and hydrated forms of LiI.

Crystal Structure of Anhydrous Lithium Iodide (LiI)

Anhydrous lithium iodide crystallizes in the cubic crystal system, adopting the rock salt (NaCl) structure.^{[4][5][6]} In this arrangement, each lithium (Li⁺) ion is octahedrally coordinated to six iodide (I⁻) ions, and conversely, each iodide ion is octahedrally coordinated to six lithium ions.^{[5][6]} This forms a face-centered cubic (FCC) lattice.^{[1][7]}

Table 1: Crystallographic Data for Anhydrous Lithium Iodide (LiI)

Parameter	Value
Crystal System	Cubic
Space Group	Fm-3m (No. 225)[5][8]
Lattice Constant (a)	5.97 Å - 6.02 Å
Unit Cell Volume	~212.60 Å ³ [5]
Formula Units (Z)	4
Li-I Bond Length	~2.98 Å - 3.01 Å[5]
Coordination	Li ⁺ : 6-coordinate (octahedral) I ⁻ : 6-coordinate (octahedral)[5][6]

Note: Lattice parameters can vary slightly based on experimental conditions and data sources.

Crystal Structures of Lithium Iodide Hydrates

Lithium iodide is known to form several stable hydrates, most notably the dihydrate ($\text{LiI}\cdot2\text{H}_2\text{O}$) and the trihydrate ($\text{LiI}\cdot3\text{H}_2\text{O}$).[9][10][11] The incorporation of water molecules into the crystal lattice fundamentally alters the structure, particularly the coordination environment of the lithium cation.

Lithium Iodide Dihydrate ($\text{LiI}\cdot2\text{H}_2\text{O}$)

The crystal structure of lithium iodide dihydrate has been determined through single-crystal X-ray diffraction.[9][10] Unlike the cubic anhydrous form, the dihydrate crystallizes in the triclinic system. The lithium cation is octahedrally coordinated, but its environment consists of four water molecules and two iodide anions, creating a distorted octahedron.[9][12]

Lithium Iodide Trihydrate ($\text{LiI}\cdot3\text{H}_2\text{O}$)

The trihydrate of lithium iodide ($\text{LiI}\cdot3\text{H}_2\text{O}$) crystallizes in the hexagonal system and is isostructural with $\text{LiClO}_4\cdot3\text{H}_2\text{O}$.[9][10] In this structure, the lithium cation is octahedrally coordinated exclusively by six water molecules, forming a $[\text{Li}(\text{H}_2\text{O})_6]^+$ complex. The iodide anions are located between these complex cations.[9]

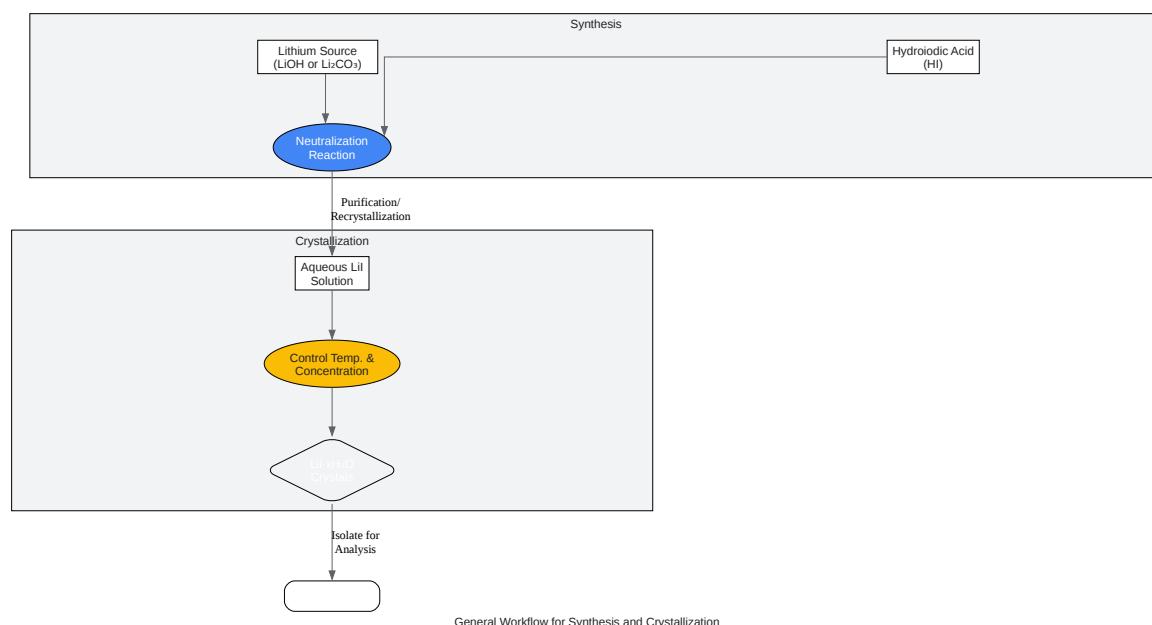
Table 2: Comparative Crystallographic Data for **Lithium Iodide Hydrates**

Parameter	$\text{LiI}\cdot 2\text{H}_2\text{O}$	$\text{LiI}\cdot 3\text{H}_2\text{O}$
Crystal System	Triclinic	Hexagonal
Space Group	P-1	P6 ₃ mc
Lattice Constants	$a = 4.2889(3) \text{ \AA}$	$a = 7.7334(2) \text{ \AA}$
$b = 7.8483(5) \text{ \AA}$	$b = 7.7334(2) \text{ \AA}$	
$c = 8.2435(5) \text{ \AA}$	$c = 5.9174(2) \text{ \AA}$	
Lattice Angles	$\alpha = 97.935(3)^\circ$	$\alpha = 90^\circ$
$\beta = 98.922(3)^\circ$	$\beta = 90^\circ$	
$\gamma = 104.283(3)^\circ$	$\gamma = 120^\circ$	
Formula Units (Z)	2	2
Li ⁺ Coordination	Octahedral ($[\text{Li}(\text{H}_2\text{O})_4\text{I}_2]$)[9]	Octahedral ($[\text{Li}(\text{H}_2\text{O})_6]^+$)[9]

Data sourced from Sohr et al. (2018).[9]

Experimental Methodologies

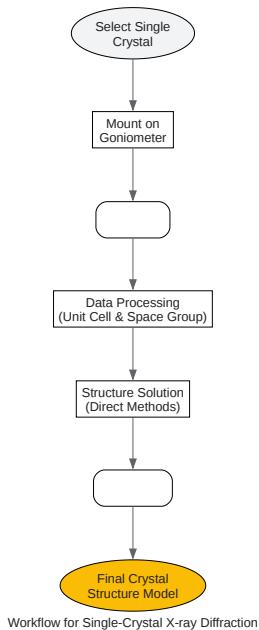
The characterization of **lithium iodide hydrate** crystal structures relies on precise synthesis methods and advanced diffraction techniques.


Synthesis and Crystallization Protocols

General Synthesis: A common laboratory method for preparing lithium iodide involves the neutralization reaction between a lithium source (lithium hydroxide or lithium carbonate) and hydroiodic acid (HI).[13] The resulting salt solution is then purified by recrystallization.[6][13]

Crystallization of Specific Hydrates: The formation of a specific hydrate depends on the crystallization conditions, such as temperature and solution concentration.

- Lithium Iodide Trihydrate ($\text{LiI} \cdot 3\text{H}_2\text{O}$): Crystals can be grown by preparing a concentrated aqueous solution (e.g., 70 wt% LiI) at an elevated temperature (e.g., 353 K) and then allowing it to cool.[9]
- Lithium Iodide Dihydrate ($\text{LiI} \cdot 2\text{H}_2\text{O}$): This hydrate can be prepared by melting a stoichiometric mixture of anhydrous LiI and water (e.g., 78 wt% LiI and 22 wt% H_2O) in a sealed container at approximately 368 K.[9]


[Click to download full resolution via product page](#)

General workflow for LiI hydrate synthesis.

Crystal Structure Determination Protocol

Single-crystal X-ray diffraction (SC-XRD) is the definitive method for determining the atomic arrangement within a crystal.

- Crystal Selection: A suitable single crystal is selected and mounted on a goniometer.
- Data Collection: The crystal is cooled (e.g., to 100 K or 253 K) to minimize thermal vibrations and exposed to a monochromatic X-ray beam.[9] A detector collects the diffraction pattern as the crystal is rotated.
- Structure Solution: The collected data is processed to determine the unit cell dimensions and space group. The initial positions of the atoms (especially heavy atoms like iodine) are determined using direct methods or Patterson methods.
- Structure Refinement: The atomic model is refined by adjusting atomic positions and displacement parameters to achieve the best fit between the observed and calculated diffraction patterns. Hydrogen atoms can often be located from the resulting electron density maps.[9]

Workflow for Single-Crystal X-ray Diffraction

[Click to download full resolution via product page](#)

Workflow for single-crystal X-ray analysis.

Structural Analysis: Li⁺ Ion Coordination

A key structural feature of the **lithium iodide hydrates** is the octahedral coordination of the Li⁺ cation.[9][10] However, the coordinating species change with the degree of hydration, which directly impacts the material's properties. In all determined higher hydrates, the lithium cation is coordinated octahedrally.[9]

- Anhydrous LiI: The Li⁺ ion is surrounded by six I⁻ ions.
- LiI·2H₂O: The coordination sphere is mixed, comprising four water molecules and two I⁻ ions ($[\text{Li}(\text{H}_2\text{O})_4\text{I}_2]$).[9] This results in a distorted octahedron.
- LiI·3H₂O: The Li⁺ ion is fully hydrated, coordinated by six water molecules to form a regular $[\text{Li}(\text{H}_2\text{O})_6]^+$ octahedral complex.[9]

This variation in the local coordination environment, along with the extensive hydrogen-bond networks present in the hydrates, distinguishes their structures and properties from the anhydrous form.[9][10]

[Click to download full resolution via product page](#)

Li^+ coordination in anhydrous and hydrated forms.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. collegedunia.com [collegedunia.com]
- 2. [Lil-Crystal-Halide-Crylink](http://Lil-Crystal-Halide-Crylink.com) [halide-crylink.com]
- 3. Process for Producing Lithium Iodide Cleanly through Electrodialysis Metathesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Lithium iodide - Wikipedia [en.wikipedia.org]
- 5. next-gen.materialsproject.org [next-gen.materialsproject.org]
- 6. WebElements Periodic Table » Lithium » lithium iodide [webelements.com]
- 7. Lithium Iodide Formula - Structure, Properties, Uses, Sample Questions - GeeksforGeeks [geeksforgeeks.org]
- 8. mp-22899: LiI (cubic, Fm-3m, 225) [legacy.materialsproject.org]
- 9. researchgate.net [researchgate.net]
- 10. Higher hydrates of lithium chloride, lithium bromide and lithium iodide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Lithium iodide | 10377-51-2 [chemicalbook.com]
- 12. researchgate.net [researchgate.net]
- 13. WebElements Periodic Table » Lithium » lithium iodide [winter.group.shef.ac.uk]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Crystal Structure of Lithium Iodide Hydrates]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b3043366#lithium-iodide-hydrate-crystal-structure-analysis>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com